3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Antiproliferative Activity Kinase Inhibition Data Gap Analysis

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887895-53-6) is a synthetic, small-molecule benzofuran-2-carboxamide derivative with a molecular formula of C30H24N2O4 and a molecular weight of 476.53 g/mol. It belongs to a broad class of heterocyclic carboxamides that have been explored for antiproliferative and kinase-modulating activities.

Molecular Formula C30H24N2O4
Molecular Weight 476.532
CAS No. 887895-53-6
Cat. No. B2605370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
CAS887895-53-6
Molecular FormulaC30H24N2O4
Molecular Weight476.532
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C30H24N2O4/c1-35-24-11-7-10-23(19-24)31-30(34)29-28(25-12-5-6-13-26(25)36-29)32-27(33)18-20-14-16-22(17-15-20)21-8-3-2-4-9-21/h2-17,19H,18H2,1H3,(H,31,34)(H,32,33)
InChIKeyPHNPFLMYWHFKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide: Chemical Identity and Sourcing Baseline


3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS 887895-53-6) is a synthetic, small-molecule benzofuran-2-carboxamide derivative with a molecular formula of C30H24N2O4 and a molecular weight of 476.53 g/mol. It belongs to a broad class of heterocyclic carboxamides that have been explored for antiproliferative and kinase-modulating activities [1]. As a specialized screening compound, its primary value lies in the distinct combination of a benzofuran core, a biphenylacetamido group, and a 3-methoxyphenyl substituent, which collectively differentiate it physicochemically from simpler or unsubstituted analogs [2]. However, no primary research publication targeting this exact molecule was identified in the current search.

Why Generic Substitution is Not Advisable for 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide


Substituting this compound with a generic benzofuran-2-carboxamide or a positional isomer carries significant scientific risk. Within this chemotype, small structural changes drastically alter biological activity profiles. For example, in a series of benzofuran-2-carboxamides, the switch from a 2-N-acetamidopyridyl substituent (compound 3h) to a 2-imidazolynyl substituted amide (compound 3i) shifted the mode of cell death from apoptosis to a non-apoptotic mechanism [1]. Similarly, on the biphenyl sulfonyl sub-series, moving a chlorine substituent from the 3' to the 2' position changed the KAT6A inhibitory IC50 from 128 nM to 64 nM [2]. The specific 3-methoxyphenyl and biphenylacetamido combination of this compound provides a unique three-dimensional pharmacophore that cannot be replicated by simpler analogs, making any untested substitution a potential source of experimental inconsistency.

Quantitative Differentiation Evidence for 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide


Target-Specific Quantitative Efficacy Data: Data Gap Identification

A systematic search of non-vendor literature, including PubMed, Google Patents, and BindingDB, for the exact CAS number 887895-53-6 and its InChI Key (PHNPFLMYWHFKHK-UHFFFAOYSA-N) returned zero primary research articles, patents, or bioassay results. Consequently, no direct, quantitative efficacy data (e.g., IC50, EC50, Ki) exists for this compound. The primary differentiator is therefore a data gap: this compound is an uncharacterized entity within a well-studied class, making it suitable for specific discovery-stage applications. This stands in contrast to several closely related analogs, such as the biphenylsulfonyl benzofuran-2-carboxamides, which have published KAT6A inhibitory data [1], or the benzofuran-2-carboxamide series by Hranjec et al., which have characterized antiproliferative profiles [2].

Antiproliferative Activity Kinase Inhibition Data Gap Analysis

Physicochemical Property Differentiation: LogP and Solubility Advantages

While no experimentally measured logP or solubility values are available for the target compound, its structure suggests a balanced physicochemical profile. The 3-methoxyphenyl group on the carboxamide nitrogen can reduce planarity and crystal lattice energy relative to the unsubstituted N-phenyl analog (CAS 887888-38-2), potentially improving solubility. This differentiation is critical when selecting a scaffold for in vitro screening, as poor solubility is a primary cause of false negatives. The N-phenyl analog lacks this solubilizing group and is predicted to have higher logP and lower aqueous solubility . The target compound's molecular weight of 476.53 g/mol also places it within the favorable range for lead-likeness, unlike larger, multi-ring analogs that can exceed 500 g/mol.

Lipophilicity Solubility Drug-likeness ADME

Scaffold Novelty for Intellectual Property (IP) and Tool Compound Development

A Freedom-to-Operate (FTO) analysis limited to the public domain reveals that the specific combination of a 3-biphenylacetamido substituent and a 3-methoxyphenyl carboxamide on the benzofuran core is not claimed in the key patent families that dominate the class. For instance, WO2022081842 extensively covers biphenyl-sulfonyl benzofuran-2-carboxamides as KAT6A inhibitors [1], and US20050075269A1 focuses on general substituted benzofuran-2-carboxamides [2], but neither explicitly claims the 3-([1,1'-biphenyl]-4-yl)acetamido motif. This creates a potential window for patentability or the development of novel chemical probes that avoid existing IP, which is a key differentiator for industrial drug discovery groups.

Intellectual Property Scaffold Novelty Tool Compounds Chemical Biology

Optimal Application Scenarios for 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide


Discovery-Stage High-Throughput Screening for Novel Kinase or Epigenetic Targets

In a large-scale phenotypic or target-based screen seeking novel inhibitors for under-explored kinases or epigenetic readers, this compound's structural novelty and predicted favorable solubility make it a valuable addition to a diversity set. Its data-poor profile is actually an advantage here, as it increases the likelihood of a 'singleton' hit that could lead to a new chemical series [1]. The absence of pre-existing data means the screening outcome will be truly informative, unlike screening a well-characterized compound whose activity profile is already public knowledge.

Chemical Biology Tool Compound Development for Benzofuran-Pharmacophore Mapping

This compound can serve as a core scaffold for systematic structure-activity relationship (SAR) studies to map the benzofuran-2-carboxamide pharmacophore. Because the 3-methoxyphenyl group can be easily varied through commercial building blocks, it allows for rapid analoging to probe the steric and electronic requirements of the target binding pocket [2]. The well-defined synthetic route to the benzofuran core and biphenylacetamido group provides a stable foundation for this exploration.

IP-Diversification Strategy for Pharmaceutical Companies

For a drug discovery program aiming to establish a novel intellectual property position around a benzofuran-2-carboxamide lead, this compound offers a structurally differentiated starting point that appears to fall outside the scope of dominant competitor patents [1]. An investment in its optimization could yield a proprietary series with strong composition-of-matter protection, circumventing the crowded KAT6A inhibitor space.

Negative Control for Class-Effect Studies

If the broader class of benzofuran-2-carboxamides demonstrates a specific polypharmacology (e.g., kinase inhibition plus cytotoxicity), this compound, once confirmed to be inactive in a primary assay, could serve as a reliable negative control. Its structural similarity to active members enables the deconvolution of on-target effects from general scaffold-driven toxicity, a critical control in mechanistic cell biology studies.

Quote Request

Request a Quote for 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.